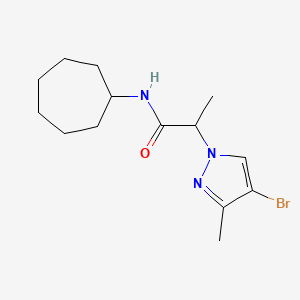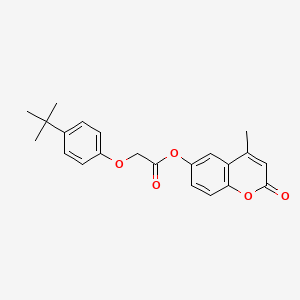
4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate
Übersicht
Beschreibung
The compound belongs to the family of chromenes, which are heterocyclic compounds featuring a benzopyran nucleus. Chromenes and their derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and dyes. Although the specific compound “4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate” has limited direct references, similar compounds have been studied for their synthesis methods, molecular structures, and chemical properties.
Synthesis Analysis
Synthesis of chromene derivatives typically involves strategies such as cyclization reactions, condensations, and modifications of existing chromene scaffolds. For instance, the synthesis of similar chromene derivatives has been accomplished through condensation reactions involving 2H-chromen-2-ones with various reagents under different conditions to introduce diverse substituents onto the chromene core (Al-amiery et al., 2013).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including bond lengths, angles, and conformational aspects, can be elucidated through spectroscopic methods like NMR, IR, and UV-visible spectroscopy, alongside X-ray crystallography. Studies have shown detailed structural analyses using these techniques to characterize chromene compounds (Jyothi et al., 2017).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cycloadditions. Their reactivity can be influenced by substituents on the chromene nucleus, affecting their chemical properties and applications. The specific reactions and properties would depend on the functional groups present in the compound.
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting point, boiling point, solubility, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and substituents. For example, crystallography studies provide insight into the solid-state structure and intermolecular interactions within chromene compounds (Manolov et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of “4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate” are currently unknown. This compound is structurally related to coumarin derivatives , which have been found to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, and interference with cellular processes . The exact mode of action of this compound would depend on its specific targets.
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s challenging to outline the biochemical pathways it may affect. Coumarin derivatives have been found to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation
Pharmacokinetics
Coumarin derivatives are generally well-absorbed and can be metabolized by the liver . The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the route of administration.
Result of Action
Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of signal transduction pathways, and induction of cell death . The specific effects of this compound would depend on its mode of action and the cellular context.
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 2-(4-tert-butylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-11-20(23)27-19-10-9-17(12-18(14)19)26-21(24)13-25-16-7-5-15(6-8-16)22(2,3)4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARRLDLAMYOCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766411.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4766430.png)
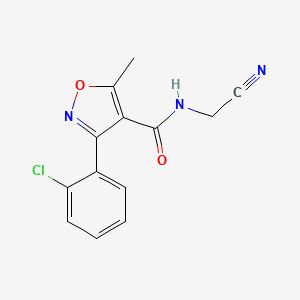
![2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766461.png)
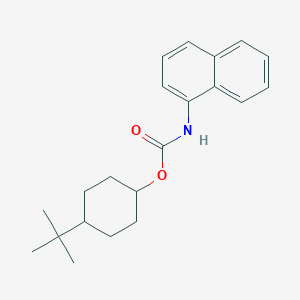
![5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4766471.png)
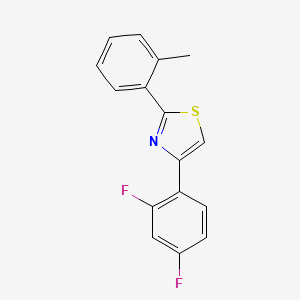
![1-[(4-chlorophenoxy)methyl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B4766480.png)
![1'-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1,4'-bipiperidine](/img/structure/B4766487.png)
![4-allyl-3-(4-butoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766489.png)
![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)
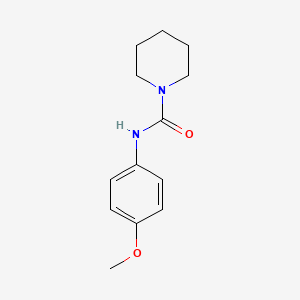
![cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4766523.png)
